4-Fluoro-3-iso-pentoxyphenethyl alcohol
Description
Properties
IUPAC Name |
2-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-9-11(5-7-15)3-4-12(13)14/h3-4,9-10,15H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAPGCJNVJKOCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-4-fluoro-benzaldehyde
The patent details the synthesis of 3-bromo-4-fluoro-benzaldehyde via oxidation of 3-bromo-4-fluoro-benzyl alcohol using chromic acid or dichromate/sulfuric acid systems. For example:
Typical Conditions :
Alkoxylation with Iso-pentanol
Optimized Parameters :
Reduction to Phenethyl Alcohol
The aldehyde intermediate is reduced to the primary alcohol using NaBH₄ or catalytic hydrogenation:
Conditions :
-
Reducing Agent : NaBH₄ in ethanol.
-
Temperature : 0–25°C.
-
Yield : >90% (projected).
Synthetic Route 2: Direct Electrophilic Fluorination
Electrophilic fluorination of a pre-formed 3-iso-pentoxyphenethyl alcohol derivative offers an alternative pathway.
Synthesis of 3-iso-pentoxyphenethyl Alcohol
Phenethyl alcohol is etherified via Williamson synthesis:
Conditions :
-
Solvent : THF.
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Temperature : Reflux.
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Yield : ~65%.
Fluorination at the 4-Position
Electrophilic fluorinating agents (e.g., Selectfluor®) introduce fluorine regioselectively:
Challenges :
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Regioselectivity : Directed by the iso-pentoxy group’s steric and electronic effects.
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Yield : ~50% (estimated for analogous systems).
Critical Analysis of Methodologies
Route Efficiency Comparison
| Parameter | Route 1 (Ullmann Coupling) | Route 2 (Fluorination) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield (Projected) | ~60% | ~32.5% |
| Regioselectivity Control | High | Moderate |
| Catalytic Complexity | Copper-mediated | Electrophilic agent |
Route 1 benefits from established high-yield steps but requires handling air-sensitive copper catalysts. Route 2, while shorter, suffers from lower yields due to competing side reactions during fluorination.
Characterization and Quality Control
Key analytical methods for intermediates and the final product include:
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¹H/¹³C NMR : Confirm substitution patterns and purity.
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GC-MS : Monitor reaction progress and byproduct formation.
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Melting Point Analysis : Verify crystalline intermediates (e.g., 3-bromo-4-fluoro-benzaldehyde, m.p. 30–31°C).
Industrial-Scale Considerations
Adapting lab-scale protocols to production requires:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iso-pentoxyphenethyl alcohol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and selectivity, while the iso-pentoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 4-fluoro-3-iso-pentoxyphenethyl alcohol with structurally related compounds:
Notes:
- Molecular Weight: The iso-pentoxy group increases molecular weight significantly compared to mono-fluorinated analogs.
- Solubility : Fluorine’s electronegativity and the iso-pentoxy group’s hydrophobicity likely reduce water solubility relative to hydroxylated analogs like Tyrosol .
- Hazards : Fluorophenethyl alcohols generally require precautions (e.g., impervious clothing, respiratory protection) due to flammability and toxicity .
Research Findings and Gaps
- Biological Activity : Fluorine’s role in enhancing metabolic stability (e.g., in transfluthrin, a pesticide referenced in ) implies agrochemical applications for the target compound .
- Data Limitations : Direct studies on this compound are absent in the evidence; further research is needed to confirm solubility, toxicity, and synthetic yields.
Biological Activity
4-Fluoro-3-iso-pentoxyphenethyl alcohol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications. The compound's structural characteristics and their implications for biological activity will also be discussed.
Chemical Structure and Properties
This compound has the following molecular formula: C13H17FO2. The presence of a fluorine atom and an iso-pentoxy group contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its pharmacological effects, particularly in relation to inflammatory responses and neuroprotective properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are crucial mediators in inflammatory pathways. The anti-inflammatory mechanism is primarily attributed to the modulation of signaling pathways involving nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) .
2. Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases. These effects are likely mediated through the activation of antioxidant pathways and inhibition of apoptosis-related signaling cascades .
The exact mechanism of action for this compound remains to be fully elucidated, but several hypotheses have been proposed based on related compounds:
- Cytokine Inhibition : By inhibiting the transcription factors involved in cytokine production, the compound may effectively reduce inflammation.
- Antioxidant Activity : The compound may enhance the activity of endogenous antioxidants or directly scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce the secretion of TNF-α from activated macrophages. This suggests a potential role in managing chronic inflammatory conditions .
- Animal Models : In animal models of neuroinflammation, administration of this compound resulted in reduced markers of inflammation and improved behavioral outcomes, indicating its potential utility in treating neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H17FO2 | Anti-inflammatory, Neuroprotective |
| 4-Fluorophenol | C6H5FO | Antimicrobial |
| 3-Fluorophenylacetic acid | C9H9FO2 | Analgesic |
The comparative analysis shows that while similar compounds exhibit various biological activities, this compound's dual role in inflammation and neuroprotection sets it apart as a promising candidate for further research.
Q & A
Q. How does the presence of fluorine and iso-pentoxy substituents affect the metabolic stability of phenethyl alcohol derivatives in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
